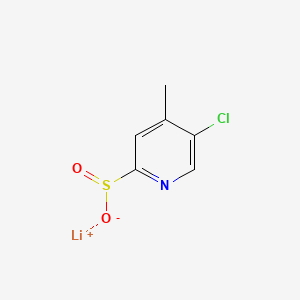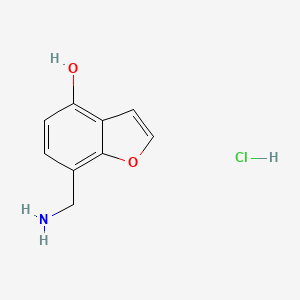
lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate is a chemical compound that combines lithium ions with a sulfinate group attached to a chlorinated and methylated pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate typically involves the reaction of 5-chloro-4-methylpyridine-2-sulfinic acid with a lithium salt. The reaction is usually carried out in an appropriate solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
化学反应分析
Types of Reactions
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to form sulfides.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonates, sulfides, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate involves its interaction with molecular targets and pathways. The sulfinate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The lithium ion can also play a role in stabilizing the compound and enhancing its solubility in different solvents .
相似化合物的比较
Similar Compounds
- Lithium(1+) ion 5-chloro-3-methylpyridine-2-sulfinate
- Lithium(1+) ion 4-methylpyridine-2-sulfinate
- Sodium sulfinates
Uniqueness
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which can influence its chemical reactivity and interactions. This structural uniqueness makes it a valuable compound for specific applications in research and industry .
属性
IUPAC Name |
lithium;5-chloro-4-methylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.Li/c1-4-2-6(11(9)10)8-3-5(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTTVAYPNPNKQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)




![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)

![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)

